
N1-(4-chloro-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(4-chloro-2-methylphenyl)-N2-(furan-2-ylmethyl)oxalamide, commonly known as CMO or oxalamide, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. CMO is a small molecule that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for further study.
Mecanismo De Acción
The mechanism of action of CMO is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes involved in cell growth and proliferation. CMO has also been shown to modulate the activity of certain signaling pathways involved in inflammation and apoptosis.
Biochemical and Physiological Effects
CMO has been shown to have a range of biochemical and physiological effects, including anti-inflammatory activity, inhibition of cancer cell growth, and induction of apoptosis in cancer cells. Additionally, CMO has been shown to modulate the activity of certain signaling pathways involved in inflammation and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using CMO in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, CMO has been shown to have a range of potential applications in various research fields. However, one limitation of using CMO in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental setups.
Direcciones Futuras
There are several future directions for research involving CMO. One area of interest is in the development of CMO-based therapeutics for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of CMO and its potential applications in various research fields.
Métodos De Síntesis
The synthesis of CMO involves a multi-step process that begins with the reaction of 4-chloro-2-methylaniline with furfural to form an imine intermediate. This intermediate is then reacted with oxalic acid dihydrate to form the final product, CMO. The synthesis of CMO has been optimized to yield high purity and high yields, making it a cost-effective compound for research purposes.
Aplicaciones Científicas De Investigación
CMO has been shown to have a range of potential applications in scientific research. One area of interest is in the field of cancer research, where CMO has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Additionally, CMO has been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis.
Propiedades
IUPAC Name |
N'-(4-chloro-2-methylphenyl)-N-(furan-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2O3/c1-9-7-10(15)4-5-12(9)17-14(19)13(18)16-8-11-3-2-6-20-11/h2-7H,8H2,1H3,(H,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNAXDQVIRSIDPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)NC(=O)C(=O)NCC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
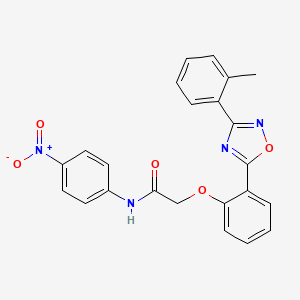
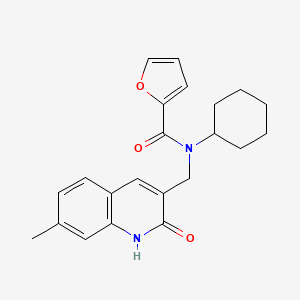
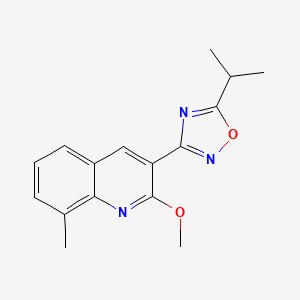

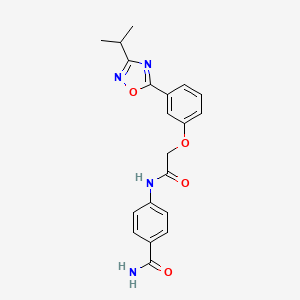
![1-[4-Ethoxy-3-[(2-fluorobenzoyl)amino]phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7692031.png)
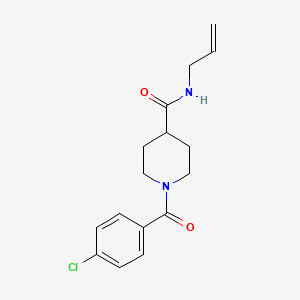
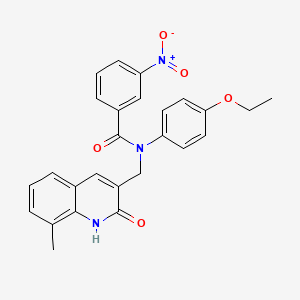
![3-methyl-6-(4-methylpiperidine-1-carbonyl)-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7692057.png)

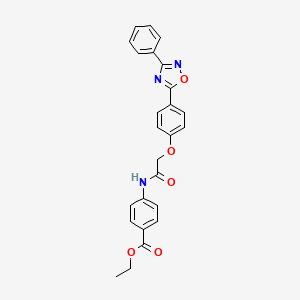

![N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7692087.png)
![N-(2H-1,3-benzodioxol-5-yl)-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B7692101.png)
